(Z)-7-Dodecen-1-ol

Lepidoptera pheromone Field trapping Pest monitoring

(Z)-7-Dodecen-1-ol is a C12 unsaturated fatty alcohol with a terminal hydroxyl group and a cis (Z) double bond at the seventh carbon position. It is classified as a lepidopteran pheromone component, identified in the chemical communication systems of various moth species including Trichoplusia ni, Spodoptera frugiperda, Autographa gamma, and Coniesta ignefusalis.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 16695-40-2
Cat. No. B1652974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-7-Dodecen-1-ol
CAS16695-40-2
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3
InChIKeyWWDOVTHLTQFGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-7-Dodecen-1-ol (CAS 16695-40-2): Baseline Specifications for Insect Pheromone Research and Sourcing


(Z)-7-Dodecen-1-ol is a C12 unsaturated fatty alcohol with a terminal hydroxyl group and a cis (Z) double bond at the seventh carbon position [1]. It is classified as a lepidopteran pheromone component, identified in the chemical communication systems of various moth species including Trichoplusia ni, Spodoptera frugiperda, Autographa gamma, and Coniesta ignefusalis [2]. Its functional role varies by species context, acting as a primary attractant component, a synergist when blended with acetate analogs, or as a behavioral inhibitor [3]. The compound exists as a stereoisomer pair with (E)-7-dodecen-1-ol (CAS 16695-40-2), and stereochemical purity is critical for reproducible bioactivity .

Why Generic Substitution of (Z)-7-Dodecen-1-ol in Pheromone Blends Yields Unreliable Field Performance


Substituting (Z)-7-dodecen-1-ol with a generic unsaturated C12 alcohol or an impure isomeric mixture is not functionally equivalent due to its context-dependent, species-specific bioactivity. In Spodoptera frugiperda, the alcohol itself is not a primary attractant but is required for optimum attraction when blended with (Z)-7-dodecen-1-ol acetate; in Coniesta ignefusalis, (Z)-7-dodecen-1-ol functions as the major essential component without which attraction fails entirely [1][2]. Furthermore, in Trichoplusia ni, (Z)-7-dodecen-1-ol acts as a behavioral inhibitor, completely disrupting orientation when present above trace levels [3]. Even the geometric E-isomer exhibits distinct biological effects . This context-specific, species-dependent functionality—ranging from essential attractant to synergist to potent inhibitor—means that isomeric purity, precise blend ratios, and species-specific validation are non-negotiable; generic substitution risks complete field failure.

Quantitative Evidence: Comparative Performance Data for (Z)-7-Dodecen-1-ol in Pheromone Applications


Field Trap Catches: (Z)-7-Dodecen-1-ol as Major Essential Component in Millet Stem Borer Lures

In Coniesta ignefusalis field trials, traps baited with a 100:5:3.3 blend of (Z)-7-dodecen-1-ol, (Z)-5-decen-1-ol, and (Z)-7-dodecenal in polyethylene vials (1 mg Z7-12:OH loading) outperformed traps baited with newly emerged virgin female moths. The two minor components were essential, and omission of any one abolished attraction [1].

Lepidoptera pheromone Field trapping Pest monitoring

Optimal Blend Ratio: (Z)-7-Dodecen-1-ol Content for Silver Y Moth Attraction

In Autographa gamma field tests with three different dispenser types, highest male moth catches were achieved with a mixture of (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecen-1-ol containing 1–5% of the alcohol component. The alcohol synergized acetate attraction but inhibited at higher percentages [1].

Lepidoptera pheromone Blend optimization Field trapping

Electroantennogram (EAG) Activity Relative to Acetate Analog

In EAG tests with male Autographa gamma antennae, (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecen-1-ol elicited the highest responses among a series of dodecen-1-yl acetates and alcohols tested. However, the EAG response amplitude to the alcohol is typically lower than that to the acetate, consistent with its role as a synergist rather than a primary attractant in this species [1].

Electroantennography Pheromone receptor Structure-activity relationship

Behavioral Inhibition: (Z)-7-Dodecen-1-ol Disrupts Orientation to Acetate Pheromone in Loopers

In laboratory bioassays with Trichoplusia ni and Pseudoplusia includens males, (Z)-7-dodecen-1-ol prevented orientation to a locus evaporating (Z)-7-dodecen-1-ol acetate. Males exhibited excited upwind flight and clasper extension when exposed to the acetate-alcohol mixture, but failed to locate the source, indicating the alcohol does not block peripheral perception but disrupts central processing of the pheromone signal [1].

Pheromone inhibitor Mating disruption Behavioral assay

Toxicological Profile: Primary Skin Irritant Classification

In acute dermal toxicity testing on rabbits, (Z)-7-dodecen-1-ol was classified as a primary skin irritant, causing superficial chemical burns. This contrasts with other insect attractants tested in the same study, most of which were classified as only slightly toxic [1].

Toxicology Safety Handling

Stereochemical Purity: Z-Isomer Bioactivity Relative to E-Isomer

The Z (cis) isomer of 7-dodecen-1-ol exhibits distinct biological effects compared to the E (trans) isomer in insect behavioral regulation. Synthetic production typically yields a mixture of isomers requiring separation to achieve the >95% Z-isomer purity specified for pheromone applications. Negative controls with E-isomers are used to validate stereochemical specificity .

Stereochemistry Purity specification Structure-activity

Validated Application Scenarios for (Z)-7-Dodecen-1-ol Based on Quantitative Evidence


Millet Stem Borer (Coniesta ignefusalis) Monitoring Lures

Deploy polyethylene vial dispensers loaded with a 100:5:3.3 blend of (Z)-7-dodecen-1-ol, (Z)-5-decen-1-ol, and (Z)-7-dodecenal (1 mg Z7-12:OH loading). This ternary blend outperformed virgin female-baited traps in Niger field trials and is essential for male attraction [1]. Omission of any component abolishes trap catch.

Silver Y Moth (Autographa gamma) Attractant Formulations

Use binary blends of (Z)-7-dodecen-1-yl acetate and (Z)-7-dodecen-1-ol with the alcohol content strictly controlled to 1–5%. Higher alcohol percentages reduce trap catches; acetate alone is suboptimal [2]. Dispenser selection influences release rates and catch efficacy.

Fall Armyworm (Spodoptera frugiperda) Multi-Component Lures

Formulate rubber septa lures containing (Z)-7-dodecen-1-ol acetate and (Z)-9-tetradecen-1-ol acetate as the critical binary blend for optimum attraction. This blend significantly outperforms virgin females and the previous (Z)-9-dodecen-1-ol acetate standard. (Z)-7-dodecen-1-ol itself is not required in this species blend [3].

Cabbage Looper (Trichoplusia ni) Mating Disruption Programs

Apply (Z)-7-dodecen-1-ol as an airborne behavioral inhibitor to disrupt male orientation to female-emitted (Z)-7-dodecen-1-ol acetate. The alcohol prevents males from locating the pheromone source without blocking peripheral perception [4]. Formulations must avoid co-evaporation of the acetate to prevent premature habituation.

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